REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-])=O>CC(O)=O.CCO.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH2:9] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)F)[N+](=O)[O-]
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Name
|
HOAc EtOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O.CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was bubbled with N2 for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Partial of the solvents were removed on rotary vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et2O (200 mL)
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
WASH
|
Details
|
the organic phase was washed with H2O (50 mL), brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |